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Compound of Interest

Compound Name: Tetrazine-SS-NHS

Cat. No.: B15144615

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use
of the heterobifunctional, cleavable linker, Tetrazine-SS-NHS, in pretargeted Positron Emission
Tomography (PET) imaging. This linker enables the conjugation of a tetrazine moiety to
biomolecules via a disulfide bond, which can be cleaved in the reducing environment of the
tumor microenvironment. This strategy, combined with the highly efficient inverse electron
demand Diels-Alder (IEDDA) cycloaddition between tetrazine and a trans-cyclooctene (TCO)-
modified radiotracer, offers a powerful approach for high-contrast tumor imaging.

Introduction to Pretargeted PET Imaging with
Tetrazine-SS-NHS

Pretargeted PET imaging is a multi-step strategy designed to overcome the limitations of
conventional radioimmunotherapy, where long-circulating antibodies labeled with long-lived
radionuclides can lead to high background signals and radiation doses to healthy tissues. The
pretargeting approach decouples the targeting of the tumor from the delivery of the
radionuclide.

The workflow involves:

o Administration of a targeting vector (e.g., an antibody) conjugated with a bioorthogonal
handle, in this case, Tetrazine-SS-NHS.
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o Accumulation and Clearance: Allowing sufficient time for the antibody-tetrazine conjugate to
accumulate at the tumor site and for the unbound conjugate to clear from circulation.

o Administration of a radiolabeled probe: A small, rapidly clearing molecule functionalized with
a complementary bioorthogonal handle (TCO) and labeled with a short-lived PET isotope is
injected.

 In Vivo Click Reaction: The radiolabeled TCO probe rapidly reacts with the tetrazine-modified
antibody at the tumor site via the IEDDA reaction, leading to the retention of the PET tracer
at the tumor.

e Imaging: PET imaging is performed, benefiting from the high target-to-background ratios
achieved.

The inclusion of a disulfide (-SS-) bond in the linker adds another layer of sophistication.
Disulfide bonds are relatively stable in the bloodstream but can be cleaved by reducing agents
such as glutathione, which is found in higher concentrations in the intracellular environment of
tumors.[1][2] This cleavage can facilitate the release and accumulation of the radiolabeled
payload within the tumor cells, potentially enhancing the imaging signal.

Quantitative Data Summary

While specific quantitative data for the Tetrazine-SS-NHS linker in PET imaging is not yet
widely published, the following tables provide representative data from pretargeted PET
imaging studies using non-cleavable tetrazine linkers. This data serves as a benchmark for the
expected performance of a system utilizing a cleavable linker. The introduction of a cleavable
linker is hypothesized to potentially increase tumor retention of the radiolabel after cleavage,
though this may also depend on the properties of the cleaved, radiolabeled fragment.

Table 1: Representative Biodistribution Data for Pretargeted PET Imaging with 64Cu-labeled
Tetrazine[3]
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Organ %IDIg at 1 h %IDIg at 12 h %IDIg at 24 h
Blood 15+0.2 0.3+0.1 0.2+0.1
Heart 0.8+0.1 0.2+0.1 0.1+0.0
Lungs 1.2+0.2 04+0.1 0.3%£0.1
Liver 25+03 1.0+0.2 0.8+0.1
Spleen 05+0.1 0.2+0.1 0.1+0.0
Kidneys 1.8+0.3 05+0.1 0.3%£0.1
Muscle 0.3+0.1 0.2+0.0 0.1+0.0
Tumor 41+0.3 42 +0.8 4.0+0.9

%ID/g = percentage of injected dose per gram of tissue. Data are presented as mean +
standard deviation.

Table 2: Representative Biodistribution Data for Pretargeted PET Imaging with 18F-labeled
Tetrazine[4]

Organ %IDIg at 1 h %IDIg at 2 h %IDIg at 4 h
Blood 1.2+£0.3 0.6+0.1 0.3+0.1
Heart 0.7+0.1 04+0.1 0.2+£0.0
Lungs 1.0£0.2 0.6+0.1 04zx0.1
Liver 1.5+0.2 1.1+0.2 0.8+0.1
Spleen 04+0.1 0.3+0.1 0.2+0.0
Kidneys 20x04 1.2+£0.2 0.7x0.1
Muscle 04+0.1 0.3+0.0 0.2+0.0
Tumor 35%205 51+0.7 6.4+0.8
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%ID/g = percentage of injected dose per gram of tissue. Data are presented as mean *
standard deviation.

Table 3: Representative Radiolabeling Efficiencies of Tetrazine Derivatives

Tetrazine

PET Isotope L Radiolabeling Yield Reference
Derivative

68Ga Ga-THP-tetrazine >95% [5]

64Cu NOTA-tetrazine >99% [3]
Al[18F]-NOTA-

18F _ >94% [4]
tetrazine

Experimental Protocols
Synthesis of Tetrazine-SS-NHS

A detailed, peer-reviewed synthesis protocol for Tetrazine-SS-NHS is not readily available in
the public domain. However, a plausible synthetic route can be conceptualized based on
established organic chemistry principles for creating heterobifunctional linkers. The following is
a proposed, hypothetical protocol.

Materials:

Tetrazine-amine derivative

o 3-(2-pyridyldithio)propionic acid N-succinimidyl ester (SPDP)
« Dithiothreitol (DTT)

e N,N'-Disuccinimidyl carbonate (DSC)

o Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

e Anhydrous Dimethylformamide (DMF)

o Ethyl acetate (EtOAC)
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¢ Hexanes

« Silica gel for column chromatography

Procedure:

o Activation of Tetrazine-amine:

[e]

Dissolve the tetrazine-amine derivative in anhydrous DMF.

o

Add an excess of SPDP (e.g., 1.5 equivalents) and a base such as TEA or DIPEA (e.g., 2
equivalents).

o

Stir the reaction at room temperature for 2-4 hours, monitoring by TLC or LC-MS.

[¢]

Upon completion, the reaction mixture can be purified by silica gel chromatography to
yield the tetrazine-pyridyldisulfide intermediate.

o Reduction of the Pyridyldisulfide:

o Dissolve the tetrazine-pyridyldisulfide intermediate in a suitable solvent (e.g., DMF/water
mixture).

o Add an excess of a reducing agent like DTT (e.g., 5 equivalents).

o Stir the reaction at room temperature for 1-2 hours to cleave the disulfide bond and
generate the free thiol on the tetrazine linker.

o The product, Tetrazine-SH, can be purified by preparative HPLC.
e Formation of the NHS Ester:

o To a solution of Tetrazine-SH in anhydrous DMF, add N,N'-Disuccinimidyl carbonate (DSC)
(e.g., 1.2 equivalents) and a base (e.g., TEA or DIPEA).

o Stir the reaction at room temperature overnight.
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o The final product, Tetrazine-SS-NHS, can be purified by silica gel chromatography or
preparative HPLC. The structure should be confirmed by NMR and mass spectrometry.

Conjugation of Tetrazine-SS-NHS to a Targeting
Antibody

This protocol describes the conjugation of the Tetrazine-SS-NHS linker to primary amines
(e.g., lysine residues) on an antibody.

Materials:

Targeting antibody (e.g., IgG) in an amine-free buffer (e.g., PBS, pH 7.4)

Tetrazine-SS-NHS linker

Anhydrous Dimethyl sulfoxide (DMSO)

Reaction buffer: 0.1 M sodium bicarbonate buffer, pH 8.5

Quenching solution: 1 M Tris-HCI, pH 8.0

PD-10 desalting columns (or similar size-exclusion chromatography system)
Procedure:
o Antibody Preparation:

o If the antibody solution contains primary amines (e.qg., Tris buffer) or stabilizers like BSA, it
must be purified. Buffer exchange into PBS pH 7.4 using a desalting column or dialysis.

o Adjust the antibody concentration to 2-10 mg/mL in PBS.
e Linker Preparation:

o Prepare a stock solution of Tetrazine-SS-NHS in anhydrous DMSO (e.g., 10 mM). This
should be done immediately before use as NHS esters are moisture-sensitive.

e Conjugation Reaction:
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o Adjust the pH of the antibody solution to 8.5 by adding the reaction buffer.

o Add the desired molar excess of the Tetrazine-SS-NHS stock solution to the antibody
solution while gently vortexing. A typical starting point is a 10- to 20-fold molar excess of
the linker over the antibody.

o Incubate the reaction for 1-2 hours at room temperature with gentle mixing, protected from
light.

e Quenching and Purification:

o (Optional) Quench the reaction by adding the quenching solution to a final concentration of
50 mM and incubate for 15 minutes at room temperature.

o Purify the antibody-tetrazine conjugate from excess linker and by-products using a PD-10
desalting column equilibrated with PBS, pH 7.4.

o Collect the fractions containing the antibody conjugate.
e Characterization:

o Determine the protein concentration of the conjugate using a BCA assay or by measuring
absorbance at 280 nm.

o Determine the degree of labeling (DOL) by measuring the absorbance of the tetrazine at
its characteristic wavelength (around 520 nm) and using the Beer-Lambert law.

Radiolabeling of a TCO-Containing Prosthetic Group

This is a general protocol for radiolabeling a TCO-containing molecule with a PET isotope like
68Ga or 18F. The specific chemistry will depend on the chelator or prosthetic group attached to
the TCO.

Example with 68Ga-NOTA-TCO:
Materials:

¢ NOTA-TCO conjugate
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68Ge/68Ga generator

0.1 M HCI

Sodium acetate buffer (pH 4.5)

C18 Sep-Pak cartridge

Ethanol

Saline solution

Procedure:

o Elution of 68Ga:

o Elute the 68Ge/68Ga generator with 0.1 M HCI to obtain 68GacCl3.

e Radiolabeling:

o To a solution of NOTA-TCO in sodium acetate buffer, add the 68GaClI3 eluate.

o Incubate the reaction mixture at 95°C for 10-15 minutes.

e Purification:

o

Pass the reaction mixture through a C18 Sep-Pak cartridge.

[¢]

Wash the cartridge with water to remove unreacted 68Ga.

Elute the 68Ga-NOTA-TCO with ethanol.

o

[e]

Evaporate the ethanol and reconstitute the radiolabeled product in saline for injection.
e Quality Control:

o Determine the radiochemical purity by radio-TLC or radio-HPLC.

In Vivo Pretargeted PET Imaging
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Animal Model:

o Athymic nude mice bearing tumor xenografts expressing the target antigen of the antibody.
Procedure:

e Antibody-Tetrazine Conjugate Injection:

o Administer the antibody-Tetrazine-SS-conjugate to the tumor-bearing mice via tail vein
injection (e.g., 100 pg of antibody per mouse).

¢ Accumulation and Clearance Period:

o Allow the antibody conjugate to accumulate at the tumor and clear from the circulation.
This period can range from 24 to 72 hours, depending on the pharmacokinetics of the
antibody.

» Radiotracer Injection:

o Inject the radiolabeled TCO probe (e.g., 68Ga-NOTA-TCO, ~5-10 MBq per mouse) via the
tail vein.

e PET/CT Imaging:

o Perform dynamic or static PET/CT scans at various time points post-radiotracer injection
(e.0., 1, 2, 4, and 24 hours).

 Biodistribution Study:

[¢]

At the final imaging time point, euthanize the mice.

[e]

Collect tumors and major organs (blood, heart, lungs, liver, spleen, kidneys, muscle,
bone).

[e]

Weigh the tissues and measure the radioactivity using a gamma counter.

o

Calculate the %ID/g for each tissue.
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Assessment of In Vivo Disulfide Bond Cleavage

To confirm the cleavage of the disulfide bond in vivo, the following experimental approaches
can be considered:

o Ex Vivo Tumor Homogenate Analysis:
o After the biodistribution study, homogenize the tumor tissue in a lysis buffer.

o Analyze the homogenate by radio-HPLC to identify the radiolabeled species. The cleavage
of the disulfide bond would result in a radiolabeled fragment with a different retention time
compared to the intact antibody-TCO-radiotracer complex.

e Autoradiography and Immunohistochemistry:

o Perform autoradiography on tumor sections to visualize the microscopic distribution of the
radioactivity.

o Correlate the autoradiography signal with immunohistochemical staining for the target
antigen to assess if the radiolabel is localized intracellularly, which would be suggestive of
linker cleavage and payload release.

Visualizations
Signaling Pathway and Experimental Workflow
Diagrams
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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e 5.[ 68 Ga]Ga-THP-tetrazine for bioorthogonal click radiolabelling: pretargeted PET imaging
of liposomal nanomedicines - RSC Chemical Biology (RSC Publishing)
DOI:10.1039/D4CB00039K [pubs.rsc.org]

 To cite this document: BenchChem. [Application Notes and Protocols: Tetrazine-SS-NHS for
Pretargeted PET Imaging]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15144615#tetrazine-ss-nhs-applications-in-pet-
imaging]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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